
N-((5-phenylisoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoisoxazole is a 3-substituted isoxazole derivative. It is a structural isomer of 5-aminoisoxazole .
- As a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .
- As a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .
- As a starting material in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxy-iminoacetic acid, a side-chain of the fourth generation of cephem antibiotics .
Molecular Structure Analysis
The empirical formula of 3-Aminoisoxazole is C3H4N2O. Its molecular weight is 84.08 .Physical And Chemical Properties Analysis
3-Aminoisoxazole is a liquid at room temperature. Its refractive index is 1.511 (lit.), and it has a boiling point of 226-228 °C (lit.). The density of 3-Aminoisoxazole is 1.138 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with an indole nucleus, like our subject compound, have been found to exhibit significant antiviral activity . For instance, derivatives of indole have shown inhibitory activity against influenza A and other viruses . The trifluoromethyl group in the benzamide structure could potentially enhance this activity by increasing the compound’s lipophilicity, thus improving its ability to interact with viral proteins.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . The incorporation of the oxazolylmethyl group may influence the compound’s ability to modulate inflammatory pathways, potentially leading to new therapeutic agents for treating chronic inflammatory diseases .
Anticancer Potential
The biological activity of indole derivatives extends to anticancer properties . The structural features of our compound, including the phenyl ring and the oxazole moiety, might contribute to its ability to target specific pathways in cancer cells, such as apoptosis or cell cycle arrest .
Antimicrobial Effects
Benzamide derivatives have been explored for their antimicrobial effects . The specific configuration of “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide” could be investigated for its efficacy against a range of bacterial and fungal pathogens .
Neuroprotective Applications
The benzamide core structure is associated with neuroprotective applications . It’s plausible that our compound could act as a neuroprotectant, potentially offering therapeutic benefits in neurodegenerative diseases or brain injuries .
Enzyme Inhibition
Indole and benzamide derivatives are often studied for their role as enzyme inhibitors . This compound could be designed to target specific enzymes implicated in disease processes, providing a pathway for the development of novel inhibitors .
Safety and Hazards
Wirkmechanismus
Oxazoles
are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities . The presence of the oxazole ring in a molecule can enhance its ability to bind to various enzymes and receptors, which can result in diverse biological effects .
Benzamides
, on the other hand, are compounds that contain a benzene ring attached to an amide group. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-4-7-13(9-14)17(24)22-11-15-10-16(25-23-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIVYZEHVJKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenylisoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)
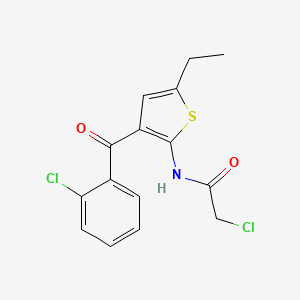
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
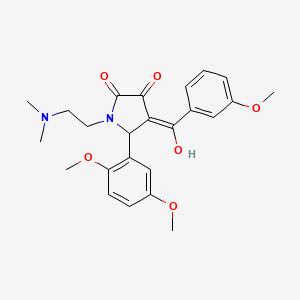
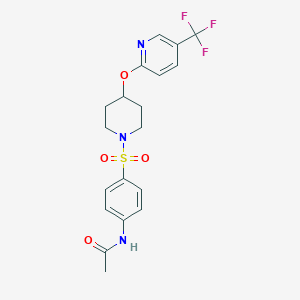
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)
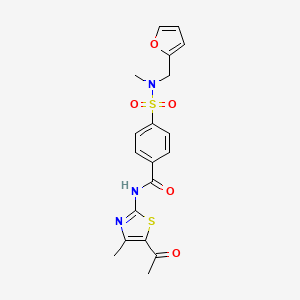
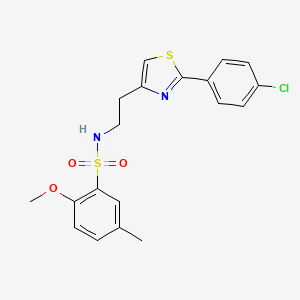
![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)
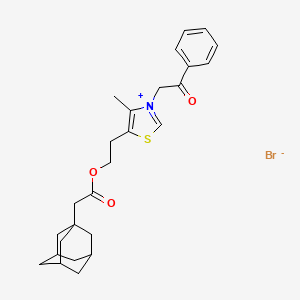
![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)
